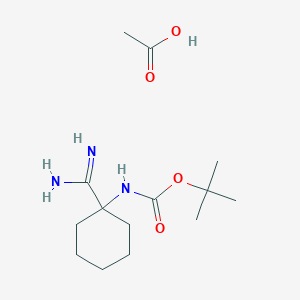

aceticacid,tert-butylN-(1-carbamimidoylcyclohexyl)carbamate

Description

Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is a chemical compound with the molecular formula C12H23N3O2.C2H4O2 and a molecular weight of 301.39 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a carbamimidoyl group, and a cyclohexyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

acetic acid;tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2.C2H4O2/c1-11(2,3)17-10(16)15-12(9(13)14)7-5-4-6-8-12;1-2(3)4/h4-8H2,1-3H3,(H3,13,14)(H,15,16);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOJKQSHKOXBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC1(CCCCC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclohexyl isocyanate in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include a temperature range of 25-30°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0-5°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

Biology: In the study of enzyme inhibition and protein modification.

Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate involves its interaction with specific molecular targets. The compound acts as a carbamate protecting group for amines, which is crucial in peptide synthesis. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound is cleaved under acidic conditions, releasing the free amine and forming a stable carbocation .

Comparison with Similar Compounds

Similar Compounds

Acetic acid, tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate: Similar structure but with a different substituent on the cyclohexyl ring.

Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

Uniqueness

Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is unique due to its specific combination of functional groups and its ability to act as a versatile protecting group in organic synthesis. Its structure provides stability and reactivity, making it valuable in various chemical and biological applications .

Biological Activity

Acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H23N3O4

- Molecular Weight : 273.33 g/mol

- IUPAC Name : Acetic acid; tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of enzyme inhibition and therapeutic applications. Its structural features suggest potential interactions with biological targets that could lead to significant pharmacological effects.

The biological activity of acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate may be attributed to its ability to inhibit specific enzymes involved in critical physiological processes. For instance, it has been noted for its selectivity towards factor XIa, an important target in anti-thrombotic therapy. Inhibition of factor XIa can lead to reduced thrombus formation without the associated bleeding risks typical of other anticoagulants .

Enzyme Inhibition Studies

A study highlighted in patent literature indicates that compounds similar to acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate exhibit potent inhibitory effects on factor XIa. This suggests a potential application in treating thromboembolic disorders without the side effects of traditional anticoagulants .

Case Studies

- Thromboembolism Treatment : In experimental models, compounds targeting factor XIa have demonstrated efficacy in reducing thrombus size and preventing embolism without significant bleeding complications. These findings support the therapeutic potential of acetic acid derivatives in managing thromboembolic diseases .

- Cellular Assays : In vitro assays have shown that acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate can modulate cellular signaling pathways involved in inflammation and cell proliferation. This modulation could be beneficial in conditions such as cancer or chronic inflammatory diseases.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing acetic acid, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane or tetrahydrofuran. A base such as triethylamine is added to neutralize byproducts . For the carbamimidoyl group, guanidinylation reagents (e.g., 1H-pyrazole-1-carboxamidine) may be employed. Critical parameters include:

-

Temperature : Room temperature for Boc protection to avoid side reactions.

-

Solvent Polarity : Polar aprotic solvents enhance nucleophilicity of the amine.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Synthesis Optimization Conditions Yield (%) Purity (%) Boc Protection (Step 1) THF, Et₃N 85 92 Guanidinylation (Step 2) DMF, 50°C 70 88

Q. How can researchers optimize purification techniques for this compound to achieve high purity suitable for biological assays?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities.

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Analytical Validation : LC-MS (ESI+) to confirm molecular ion [M+H]⁺ and assess purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer : Discrepancies often arise from solvation effects or transition-state approximations. Strategies include:

- Hybrid QM/MM Simulations : Incorporate explicit solvent molecules to model reaction environments.

- Kinetic Isotope Effects (KIEs) : Compare experimental and calculated KIEs to validate mechanistic pathways.

- In Situ Spectroscopy : Monitor reactions via FT-IR or NMR to detect intermediates not accounted for in simulations .

Q. How does the stereochemistry of the cyclohexyl group affect the compound's interaction with biological targets, and what methods validate these effects?

- Methodological Answer :

-

Stereochemical Impact : The equatorial vs. axial orientation of the carbamimidoyl group alters hydrogen-bonding patterns with enzymes (e.g., serine proteases).

-

Validation Techniques :

-

X-ray Crystallography : Resolve ligand-protein co-crystal structures.

-

Enzymatic Assays : Compare IC₅₀ values of enantiomers using fluorescence-based activity assays.

-

Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories .

Enantiomer IC₅₀ (nM) Binding Energy (kcal/mol) (R)-isomer 12 ± 2 -9.8 (S)-isomer 85 ± 10 -6.3

Q. What experimental approaches are recommended to study the compound's stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via UPLC.

- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and quantify decomposition products.

- Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and measure remaining compound .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's solubility in aqueous vs. organic solvents?

- Methodological Answer : Contradictions may stem from polymorphic forms or residual solvents. Solutions include:

- DSC/TGA : Characterize thermal behavior to identify polymorphs.

- Standardized Protocols : Use USP-classified solvents and equilibrate for 24h before measurement.

- Co-solvent Systems : Test mixtures like PEG-400/water to enhance solubility .

Methodological Design

Q. What in silico tools are most reliable for predicting the compound's ADMET properties?

- Methodological Answer :

- Software : SwissADME, pkCSM, or ADMETLab 2.0 for permeability (LogP), bioavailability, and CYP inhibition.

- Validation : Compare predictions with experimental Caco-2 cell permeability data and hepatic microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.